molecular formula C12H13N B1345207 1-Phenylcyclopentanecarbonitrile CAS No. 77-57-6

1-Phenylcyclopentanecarbonitrile

Cat. No. B1345207
Key on ui cas rn: 77-57-6
M. Wt: 171.24 g/mol
InChI Key: GDXMFFGTPGAGGX-UHFFFAOYSA-N
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Patent
US09045486B2

Procedure details

1-(4-chlorophenyl)-cyclopentanecarbonitrile (21-02) (32.01 g, 94%) was synthesized as a yellow liquid from (4-chlorophenyl)-acetonitrile (19-02) (25 g, 165.56 mmol) and 1,4-dibromo-butane (20) (19.7 mL, 165.56 mmol) following the procedure as described for 1-phenyl-cyclopentanecarbonitrile (21-01).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
19.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.Br[CH2:12][CH2:13][CH2:14][CH2:15]Br.C1(C2(C#N)CCCC2)C=CC=CC=1>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:9]#[N:10])[CH2:15][CH2:14][CH2:13][CH2:12]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC#N
Name
Quantity
19.7 mL
Type
reactant
Smiles
BrCCCCBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCCC1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 32.01 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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